molecular formula C15H9BrClNO2S B1374067 6-Bromo-2-(5-chlorothiophen-2-yl)-8-methylquinoline-4-carboxylic acid CAS No. 1405749-71-4

6-Bromo-2-(5-chlorothiophen-2-yl)-8-methylquinoline-4-carboxylic acid

Cat. No. B1374067
CAS RN: 1405749-71-4
M. Wt: 382.7 g/mol
InChI Key: FIXHYOSNABRXOM-UHFFFAOYSA-N
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Description

6-Bromo-2-(5-chlorothiophen-2-yl)-8-methylquinoline-4-carboxylic acid (6-BCMQC) is a novel small molecule that has been studied for its potential therapeutic applications. 6-BCMQC is a member of the quinoline family of compounds, which are known for their diverse biological activities. 6-BCMQC has been studied for its potential to modulate the activity of several important biochemical pathways, including the Wnt/β-catenin and Hedgehog pathways, as well as its ability to inhibit the growth of cancer cells. In addition, 6-BCMQC has been investigated for its potential to modulate the activity of several enzymes, including protein kinases and phosphodiesterases.

Scientific Research Applications

Medicine

In the medical field, compounds like 6-Bromo-2-(5-chlorothiophen-2-yl)-8-methylquinoline-4-carboxylic acid are often explored for their potential therapeutic properties. While specific data on this compound is limited, structurally related molecules have been investigated for their role in the synthesis of pharmaceuticals . For example, brominated organic compounds are valuable in medicinal chemistry for the development of new drugs due to their ability to modulate biological activity.

Agriculture

In agriculture, brominated compounds are used in the synthesis of agrochemicals such as pesticides and herbicides . The specific structure of 6-Bromo-2-(5-chlorothiophen-2-yl)-8-methylquinoline-4-carboxylic acid suggests potential utility in the development of novel compounds that could serve as growth regulators or protective agents against plant pathogens.

Material Science

The field of material science could benefit from the unique properties of this compound in the creation of new materials with specific electronic or photonic properties . Brominated thiophenes, for instance, are known to be key components in the synthesis of organic semiconductors, which are used in the production of OLEDs and other electronic devices.

Analytical Chemistry

In analytical chemistry, brominated compounds are often used as reagents or intermediates in chemical analyses . The specific functionalities present in 6-Bromo-2-(5-chlorothiophen-2-yl)-8-methylquinoline-4-carboxylic acid could make it a candidate for developing new analytical methods or improving existing ones.

Biochemistry

Brominated organic molecules are significant in biochemistry research, particularly in the study of enzyme inhibition and the development of biochemical probes . The electron-withdrawing nature of the bromine atom can influence the biochemical interactions of the compound, potentially leading to new insights in enzyme function or metabolic pathways.

properties

IUPAC Name

6-bromo-2-(5-chlorothiophen-2-yl)-8-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrClNO2S/c1-7-4-8(16)5-9-10(15(19)20)6-11(18-14(7)9)12-2-3-13(17)21-12/h2-6H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXHYOSNABRXOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(C=C2C(=O)O)C3=CC=C(S3)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-(5-chlorothiophen-2-yl)-8-methylquinoline-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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